molecular formula C12H16FNO B14831359 2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine

2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine

Katalognummer: B14831359
Molekulargewicht: 209.26 g/mol
InChI-Schlüssel: YFWOGCVVEKTBPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine is a chemical compound with the molecular formula C12H16FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with fluorine, tert-butyl, and cyclopropoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including temperature, pressure, and catalysts, to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atom can participate in hydrogen bonding and other interactions, influencing its binding affinity and selectivity for target molecules. These interactions can modulate various biological pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Tert-butyl-3-cyclopropoxy-4-fluoropyridine
  • 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine
  • 4-Tert-butyl-2-cyclopropoxy-3-fluoropyridine

Uniqueness

2-Tert-butyl-4-cyclopropoxy-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H16FNO

Molekulargewicht

209.26 g/mol

IUPAC-Name

2-tert-butyl-4-cyclopropyloxy-3-fluoropyridine

InChI

InChI=1S/C12H16FNO/c1-12(2,3)11-10(13)9(6-7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

YFWOGCVVEKTBPA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC=CC(=C1F)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.